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Compound of Interest

Compound Name: 1-Ethyl-3-iodo-1H-pyrazole

Cat. No.: B598008

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data (Nuclear
Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for key ethyl-
iodopyrazole isomers. It also details the experimental protocols for their synthesis, offering a
valuable resource for chemists engaged in drug discovery and development, where pyrazole
derivatives are crucial scaffolds.

Spectroscopic Data of Ethyl-lodopyrazole
Carboxylates

The following tables summarize the key spectroscopic data for various ethyl-iodopyrazole
derivatives. While complete datasets for all isomers are not readily available in single sources,
the provided information on closely related analogues allows for accurate interpretation and
prediction of spectral features.

Table 1: 1H NMR Spectroscopic Data for Ethyl-
lodopyrazole Derivatives
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Compound Solvent Chemical Shift (6) ppm
1.20 (t, J=7.0 Hz, 3H,
CH2CHs), 1.40 (t, J=7.1 Hz,
3H, COOCH2CHs), 1.67 (d,
_ J=6.0 Hz, 3H, CHCHs), 3.37-
Ethyl 1-(1-ethoxyethyl)-3-iodo-
CDCls 3.57 (m, 2H, OCH2CH:s), 4.38
1H-pyrazole-4-carboxylate
(q, J=7.1 Hz, 2H,
COOCH2CHs3), 5.53 (¢, J=6.0
Hz, 1H, NCH), 8.02 (s, 1H, Ar-
H)[1]
_ 1.57 (s, 9H, 3xCHs), 6.76 (d,
tert-Butyl 3-iodo-1H-pyrazole-
DMSO-ds J=2.8 Hz, 1H, Ar-H), 8.16 (d,
1-carboxylate
J=2.8 Hz, 1H, Ar-H)[1]
, 1.57 (s, 9H, 3xCHs), 7.89 (d,
tert-Butyl 4-iodo-1H-pyrazole-
DMSO-ds J=0.6 Hz, 1H, Ar-H), 8.46 (d,
1-carboxylate
J=0.6 Hz, 1H, Ar-H)[1]
Ethyl 1H-pyrazole-4- 1.36 (t, 3H), 4.31 (q, 2H), 5.30
CDCIs

carboxylate

(s, 1H), 8.08 (s, 2H)[2]

Table 2: 13C NMR Spectroscopic Data for Ethyl-
lodopyrazole Derivatives

Compound Solvent Chemical Shift (6) ppm
_ 14.3, 14.8, 22.3, 60.5, 64.9,
Ethyl 1-(1-ethoxyethyl)-3-iodo-
CDCls 88.7,97.5,118.4, 131.1,
1H-pyrazole-4-carboxylate
161.7[1]
tert-Butyl 3-iodo-1H-pyrazole- 27.9, 86.1, 104.6, 118.2,
DMSO-ds
1-carboxylate 133.6, 146.4[1]
tert-Butyl 4-iodo-1H-pyrazole- 27.9, 63.8, 86.0, 135.9, 146.4,
DMSO-ds
1-carboxylate 148.8[1]
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Table 3: Mass Spectrometry (MS) Data for Ethyl-
lodopyrazole Derivatives

Compound

lonization Mode

m/z (relative intensity %)

Ethyl 1-(1-ethoxyethyl)-3-iodo-

[M+Na]* calculated for

ESI CioH1sIN2NaOs: 361.0019;
1H-pyrazole-4-carboxylate
found 361.0018(1]
[M+Na]* calculated for
tert-Butyl 3-iodo-1H-pyrazole- Es| CsH11IN2NaO:2: 316.9757;
1-carboxylate found 316.9757. MS (m/z): 194
(M-Boc, 100), 167 (25)[1]
[M+Na]* calculated for
tert-Butyl 4-iodo-1H-pyrazole- ES| CsH11IN2NaOz2: 316.9757;
1-carboxylate found 316.9757. MS (m/z): 194
(M-Boc, 100)[1]
Ethyl 1H-pyrazole-4-
LC-MS m/z 141.0 [M+H]*[2]

carboxylate

Table 4: Infrared (IR) Spectroscopic Data for Related
Pyrazole Compounds

Wavenumber (cm~*) and

Compound Technique .
Assignment
3140-3100 (N-H stretching),
2950-2850 (C-H stretching),
4-lodopyrazole KBr 1540 (C=C stretching), 1450

(C-N stretching), 1050 (C-I
stretching)

Experimental Protocols

A common and efficient route to synthesize ethyl-iodopyrazoles involves the initial synthesis of

an ethyl pyrazole carboxylate precursor, followed by a regioselective iodination step.
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Synthesis of Ethyl 1H-Pyrazole-4-carboxylate

This procedure outlines the synthesis of a key precursor, ethyl 1H-pyrazole-4-carboxylate, from
ethyl 2-formyl-3-oxopropanoate and hydrazine.

Materials:

Ethyl 2-formyl-3-oxopropanoate (ethoxycarbonyl)malondialdehyde

Hydrazine

Ethanol

Dichloromethane

Ethyl acetate

Silica gel
Procedure:

o Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192
mmol) of ethyl 2-formyl-3-oxopropanoate dissolved in 150 mL of ethanol.[2]

« Stir the reaction mixture at room temperature for 17 hours.[2]
* Remove the ethanol by vacuum distillation.[2]

» Purify the residue by silica gel column chromatography using a solvent mixture of
dichloromethane and ethyl acetate to yield ethyl 1H-pyrazole-4-carboxylate as yellow
crystals.[2]

General lodination of Pyrazoles

Electrophilic iodination of the pyrazole ring, typically at the 4-position, can be achieved using
various iodinating agents. A general procedure is outlined below.

Materials:
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Ethyl 1H-pyrazole-carboxylate

lodine monochloride (ICI)

Lithium carbonate (Li=CO3)

Dichloromethane

Procedure:

Stir the ethyl 1H-pyrazole-carboxylate with 3 equivalents of iodine monochloride (ICl) and 2
equivalents of Li2COs in dichloromethane at room temperature.[3]

e The reaction progress can be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is typically worked up by washing with an aqueous
solution of sodium thiosulfate to remove excess iodine, followed by extraction with an
organic solvent.

e The organic layer is dried and concentrated, and the crude product is purified by column
chromatography or recrystallization.

Experimental Workflow

The synthesis of ethyl-iodopyrazoles can be visualized as a two-step process: the formation of
the pyrazole ring followed by iodination.
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Starting Materials:
- Ethyl 2-formyl-3-oxopropanoate

Hydrazme

Step 1: Cyclocondensation
(Ethanol, Room Temperature)
Intermediate:

Ethyl 1H-pyrazole-4-carboxylate

:

Step 2: lodination
(ICl, Li2CQO3, Dichloromethane)

l
( )

Click to download full resolution via product page

Caption: Synthetic workflow for Ethyl 4-iodo-1H-pyrazole-carboxylate.

Spectroscopic Analysis Workflow

The characterization of the synthesized ethyl-iodopyrazoles involves a standard analytical

workflow employing multiple spectroscopic techniques.
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Caption: Workflow for the spectroscopic analysis of ethyl-iodopyrazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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